molecular formula C16H19FO2 B6208197 tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 2731010-82-3

tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B6208197
CAS RN: 2731010-82-3
M. Wt: 262.3
InChI Key:
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Description

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate (TBFPC) is an organic compound composed of a tert-butyl group, two fluorine atoms, a phenyl group, and a bicyclo[1.1.1]pentane-1-carboxylate group. TBFPC is a highly reactive compound that has a wide range of applications in scientific research. It is used as a building block for organic synthesis, a catalyst for chemical reactions, and a reagent for the synthesis of various compounds. TBFPC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research. It is used as a building block for organic synthesis, a catalyst for chemical reactions, and a reagent for the synthesis of various compounds. tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used to synthesize polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is based on its reactivity and its ability to form strong bonds with other molecules. tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has a strong electron-withdrawing effect and can act as an electron-pair donor. This allows it to form strong bonds with other molecules, such as carbon-carbon bonds. tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can also act as a catalyst for various chemical reactions, such as Diels-Alder reactions and Friedel-Crafts reactions.
Biochemical and Physiological Effects
tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates and lipids. tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been found to be a potent inhibitor of the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in memory formation and learning.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of using tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is its high reactivity, which allows for rapid synthesis of compounds. This makes it ideal for experiments that require short reaction times. Additionally, tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is relatively non-toxic and does not produce hazardous byproducts.
However, tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate also has some limitations. It is a highly reactive compound and can cause unwanted side reactions. In addition, tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate research. One area of research is the development of new methods for the synthesis of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate and its derivatives. Additionally, research could be conducted on the application of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Furthermore, research could be conducted on the mechanism of action of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate and its biochemical and physiological effects. Finally, research could be conducted on the potential toxicity of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate and its derivatives.

Synthesis Methods

Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be synthesized from the reaction of tert-butyl bromide and 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. The reaction is performed in an aqueous solution of sodium hydroxide at room temperature. The reaction proceeds via an SN2 substitution reaction, where the tert-butyl group is replaced by the carboxylate group. The reaction is highly exothermic and can be completed in minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves the reaction of tert-butyl 2-fluoro-3-phenylcyclobutanecarboxylate with lithium diisopropylamide (LDA) followed by reaction with 1,3-dibromopropane and subsequent deprotection of the tert-butyl group.", "Starting Materials": [ "tert-butyl 2-fluoro-3-phenylcyclobutanecarboxylate", "lithium diisopropylamide (LDA)", "1,3-dibromopropane" ], "Reaction": [ "Step 1: tert-butyl 2-fluoro-3-phenylcyclobutanecarboxylate is reacted with LDA to form the corresponding lithium enolate.", "Step 2: 1,3-dibromopropane is added to the reaction mixture and allowed to react with the lithium enolate to form tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate.", "Step 3: The tert-butyl protecting group is removed using trifluoroacetic acid (TFA) to yield the final product, tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate." ] }

CAS RN

2731010-82-3

Molecular Formula

C16H19FO2

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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